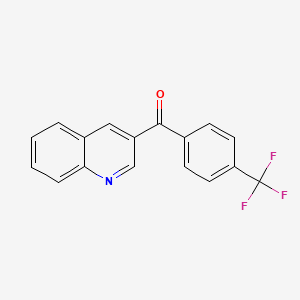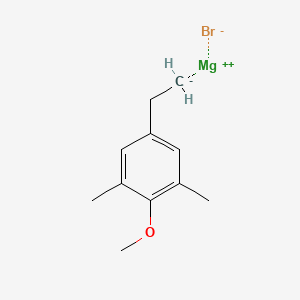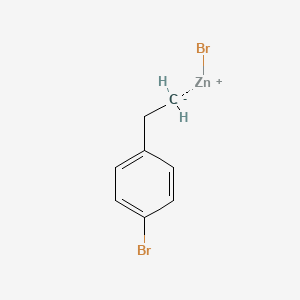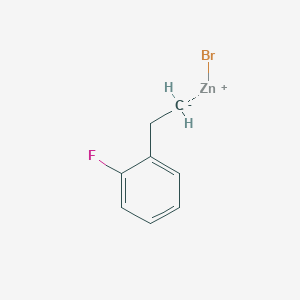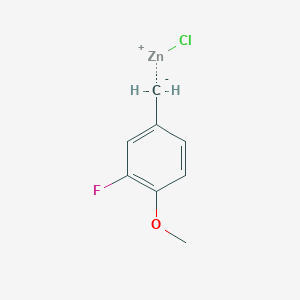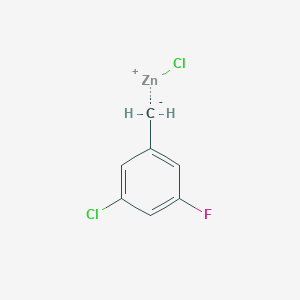
3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in Tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-Fluorobenzylzinc chloride 0.5 M in Tetrahydrofuran is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-Fluorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-5-Fluorobenzylzinc chloride typically involves the reaction of 3-Chloro-5-Fluorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-5-Fluorobenzylzinc chloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or crystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-Fluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with 3-Chloro-5-Fluorobenzylzinc chloride include palladium catalysts, halides, and other organometallic compounds.
Major Products
The major products formed from reactions involving 3-Chloro-5-Fluorobenzylzinc chloride depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety .
Wirkmechanismus
The mechanism of action of 3-Chloro-5-Fluorobenzylzinc chloride involves the transfer of the benzyl group to a target molecule. The zinc atom facilitates this transfer by acting as a nucleophile, attacking electrophilic centers on the target molecule. This process often involves the formation of a transition state where the zinc atom coordinates with both the benzyl group and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorobenzylzinc chloride
- 5-Fluorobenzylzinc chloride
- 2-Methoxybenzylzinc chloride
Uniqueness
3-Chloro-5-Fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
IUPAC Name |
1-chloro-3-fluoro-5-methanidylbenzene;chlorozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWCFURFGPWJS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





